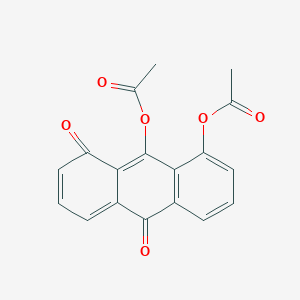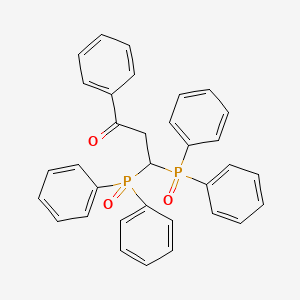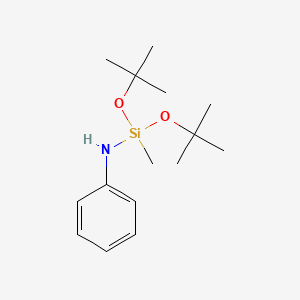
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of tert-butoxy groups, a methyl group, and a phenylsilanamine moiety, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine typically involves the reaction of appropriate silane precursors with tert-butyl alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring high product quality. The use of advanced catalytic systems and purification techniques is common in industrial settings to achieve the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silane derivatives with altered functional groups.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silane derivatives.
Aplicaciones Científicas De Investigación
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Di-tert-butoxytrimethylamine
- 1,1-Di-tert-butoxy-N,N-dimethylmethanamine
- N,N-Dimethylformamide di-tert-butyl acetal
Uniqueness
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine is unique due to its specific structural features, such as the presence of both tert-butoxy and phenylsilanamine groups
Propiedades
Número CAS |
86936-18-7 |
|---|---|
Fórmula molecular |
C15H27NO2Si |
Peso molecular |
281.46 g/mol |
Nombre IUPAC |
N-[methyl-bis[(2-methylpropan-2-yl)oxy]silyl]aniline |
InChI |
InChI=1S/C15H27NO2Si/c1-14(2,3)17-19(7,18-15(4,5)6)16-13-11-9-8-10-12-13/h8-12,16H,1-7H3 |
Clave InChI |
VHYZLDDGBHEPEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](C)(NC1=CC=CC=C1)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
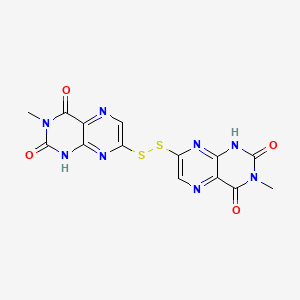
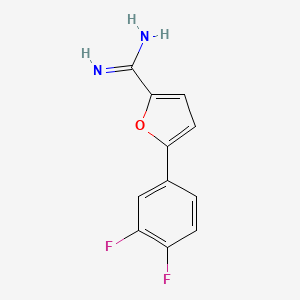
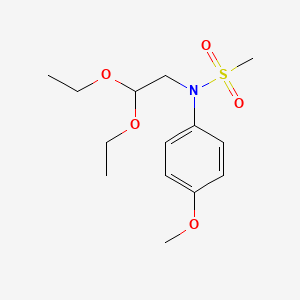
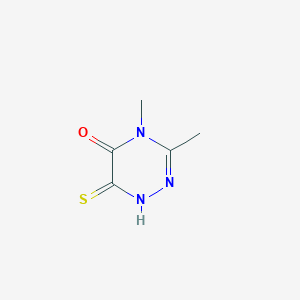
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
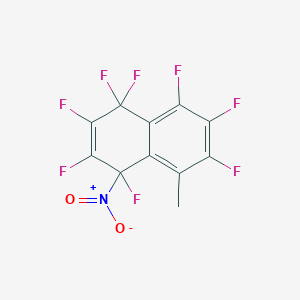
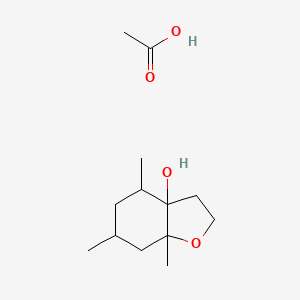
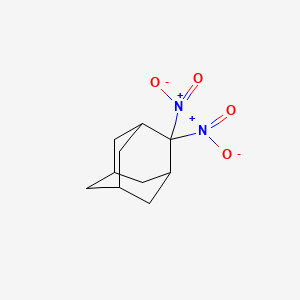
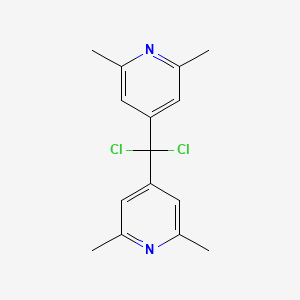

![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
